N-phenyl-10H-phenothiazine-10-carboxamide
Description
Properties
IUPAC Name |
N-phenylphenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-19(20-14-8-2-1-3-9-14)21-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)21/h1-13H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMBQQBSDFDHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N Phenyl 10h Phenothiazine 10 Carboxamide
Established Synthetic Routes to N-phenyl-10H-phenothiazine-10-carboxamide
Key Reaction Pathways and Precursor Chemistry
The primary and most direct route to this compound involves the reaction of a suitable phenothiazine (B1677639) precursor with a phenyl-containing reagent. One of the key precursors for this synthesis is 10H-phenothiazine-10-carbonyl chloride . chemicalbook.comcymitquimica.comsigmaaldrich.com This acyl chloride can be synthesized from the reaction of 10H-phenothiazine with a phosgene (B1210022) equivalent, such as triphosgene. chemicalbook.com Once obtained, the phenothiazine-10-carbonyl chloride is reacted with aniline (B41778) to yield the desired this compound.
Another established pathway is the reaction of 10H-phenothiazine with phenyl isocyanate . This method provides a straightforward approach to the target molecule, forming the carboxamide linkage in a single step.
A more contemporary and widely applicable method is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction typically involves the coupling of 10H-phenothiazine with an aryl halide, such as bromobenzene or iodobenzene , in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. chemicalbook.comresearchgate.netsphinxsai.com While this method directly yields N-phenyl-10H-phenothiazine, a subsequent carbonylation and amidation step would be required to arrive at the target carboxamide. A more direct Buchwald-Hartwig approach would involve the coupling of a phenothiazine-10-carboxamide (B14158894) precursor where the phenyl group is introduced in the final step, though this is less commonly reported for this specific target.
A synthetic route to a closely related analog, N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide, has been detailed, providing a strong template for the synthesis of the title compound. researchgate.net This synthesis likely proceeds through the reaction of 10H-phenothiazine-10-carbonyl chloride with 4-bromoaniline.
General synthetic methods for various phenothiazine derivatives often start with the cyclization of a diarylamine with sulfur. nahrainuniv.edu.iq For instance, the reaction of diphenylamine (B1679370) with sulfur in the presence of iodine yields the parent 10H-phenothiazine . nahrainuniv.edu.iq This core structure is then further functionalized. For example, reaction with chloroacetyl chloride can yield N10-(chloroacetyl)phenothiazine, which can be a precursor for more complex carboxamide derivatives. nahrainuniv.edu.iq
The following table summarizes the key precursors and reagents involved in the established synthetic routes.
| Precursor/Reagent | Role in Synthesis |
| 10H-Phenothiazine | The core heterocyclic scaffold. |
| Phenyl isocyanate | Reacts with 10H-phenothiazine to form the N-phenylcarboxamide moiety. |
| 10H-Phenothiazine-10-carbonyl chloride | An activated precursor that reacts with aniline. chemicalbook.comcymitquimica.com |
| Aniline | Provides the N-phenyl group in the reaction with the acyl chloride. |
| Triphosgene | Used to convert 10H-phenothiazine to its carbonyl chloride derivative. chemicalbook.com |
| Bromobenzene / Iodobenzene | Arylating agents in Buchwald-Hartwig coupling to form N-phenylphenothiazine. chemicalbook.com |
| Palladium catalysts (e.g., Pd2(dba)3) | Essential for Buchwald-Hartwig cross-coupling reactions. chemicalbook.comsphinxsai.com |
| Phosphine ligands (e.g., (t-Bu)3PHBF4) | Used in conjunction with palladium catalysts to facilitate the coupling reaction. chemicalbook.com |
| Bases (e.g., KOt-Bu, K2CO3) | Required for the deprotonation of phenothiazine in coupling reactions. chemicalbook.comnih.gov |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency of the synthesis of this compound and its analogs is highly dependent on the reaction conditions. Optimization of parameters such as catalyst system, base, solvent, and temperature is crucial for maximizing product yield and purity.
In the context of Buchwald-Hartwig amination , the choice of ligand is critical. The development of increasingly sophisticated phosphine ligands has enabled the coupling of a wider range of substrates under milder conditions. wikipedia.org For the synthesis of N-phenylphenothiazines, a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) and a sterically hindered phosphine ligand such as tri-tert-butylphosphonium tetrafluoroborate (B81430) ((t-Bu)3PHBF4) has been shown to be effective. chemicalbook.com The reaction is typically carried out in an inert solvent like toluene (B28343) under reflux conditions. chemicalbook.com A strong base, such as potassium tert-butoxide (KOt-Bu), is generally required to facilitate the deprotonation of the phenothiazine nitrogen. chemicalbook.com Degassing the reaction mixture to remove oxygen is a standard procedure to prevent catalyst deactivation and side reactions. chemicalbook.com
For the synthesis of related phenothiazine-10-carboxamides, reaction conditions such as heating under reflux for several hours are common. nih.gov The choice of solvent can also play a significant role. For instance, in the synthesis of aliphatic amine-substituted phenothiazine-10-carboxamides, tetrahydrofuran (B95107) (THF) is a commonly used solvent. nih.gov
Yields for the synthesis of N-phenylphenothiazine via Buchwald-Hartwig coupling have been reported to be as high as 97%. chemicalbook.com The purification of the final product is typically achieved by column chromatography. chemicalbook.com
The following table outlines key parameters that are often optimized to enhance reaction yields.
| Parameter | Common Variations and Considerations |
| Catalyst System | The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand (e.g., BINAP, DPPF, bulky alkylphosphines) is crucial for catalytic activity and substrate scope. wikipedia.org |
| Base | Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are often used. The choice can influence reaction rate and side product formation. nih.gov |
| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to ensure a water-free environment and good solubility of reactants. chemicalbook.comnih.gov |
| Temperature | Reactions are often heated to reflux to ensure completion, but milder conditions may be possible with more active catalyst systems. chemicalbook.com |
| Inert Atmosphere | Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxidation. chemicalbook.com |
Exploration of Novel Synthetic Strategies for this compound Analogs
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for the synthesis of N-aryl phenothiazine derivatives. wikipedia.orgresearchgate.net These methods offer significant advantages over traditional copper-mediated Ullmann condensations, such as milder reaction conditions and broader substrate scope.
The synthesis of various N-aryl phenothiazines has been successfully achieved using palladium catalysts. For example, 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline has been synthesized via a Buchwald-Hartwig C-N coupling amination. researchgate.net This demonstrates the feasibility of coupling complex amines with the phenothiazine core. The synthesis of N-aryl carbamates through palladium-catalyzed reactions has also been reported, which could be adapted for the synthesis of the target compound.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org
Electrosynthesis Approaches for Phenothiazine Derivatives
Electrosynthesis is emerging as a sustainable and efficient alternative to traditional chemical methods for the synthesis of organic compounds. bohrium.comnih.govresearchgate.netmdpi.com Electrochemical methods can often be performed at room temperature without the need for harsh reagents or metal catalysts.
The electrochemical oxidation of phenothiazine can generate a reactive cation radical intermediate, which can then react with various nucleophiles to form new derivatives. bohrium.comresearchgate.net This approach has been utilized for the synthesis of bis(phenylsulfonyl)-10H-phenothiazine derivatives. bohrium.comresearchgate.net
Recent research has focused on the electrochemical C-H/N-H cross-coupling of phenothiazines with other aromatic systems. This method allows for the direct formation of C-N bonds without pre-functionalization of the coupling partners. The electrochemical generation of phenothiazin-5-ium has been shown to be a viable strategy for the synthesis of new phenothiazine derivatives. bohrium.comresearchgate.net While the direct electrosynthesis of this compound has not been explicitly reported, the principles of electrochemical C-N bond formation suggest it as a promising area for future exploration. The electrosynthesis of S-oxide metabolites of phenothiazine-containing drugs has also been demonstrated, highlighting the utility of electrochemistry in modifying the phenothiazine core. mdpi.com
Strategies for Functionalization and Derivatization of this compound
The this compound scaffold can be further modified to create a diverse range of analogs with tailored properties. Functionalization can occur at several positions, including the phenothiazine rings and the N-phenyl group.
One approach is the direct C-H functionalization of the phenothiazine core. Gold-catalyzed C-H functionalization of N-protected phenothiazines with aryldiazoacetates has been reported to occur selectively at the para-position to the nitrogen atom. researchgate.net This method could potentially be applied to introduce various substituents onto the phenothiazine rings of the target molecule.
Derivatization can also be achieved by using substituted precursors during the initial synthesis. For example, starting with a substituted aniline in the reaction with 10H-phenothiazine-10-carbonyl chloride would lead to analogs with functional groups on the N-phenyl ring. Similarly, using a substituted 10H-phenothiazine would result in derivatives with substituents on the phenothiazine nucleus. The synthesis of phenothiazine-based benzhydroxamic acids with various substituents on the phenothiazine scaffold demonstrates this approach. nih.gov
Furthermore, the synthesis of phenothiazine hybrids by linking the core structure to other chemical moieties is a common strategy to develop new compounds with potential applications. nih.gov For instance, thiazole (B1198619) rings have been appended to the phenothiazine system. nih.gov
Modifications at the N-phenyl Moiety
Modifications to the N-phenyl ring of the carboxamide group are a common strategy to explore structure-activity relationships. These syntheses often begin with the phenothiazine core, which is then acylated.
A general and widely used method involves the reaction of 10H-phenothiazine with phosgene or a phosgene equivalent to form the reactive 10H-phenothiazine-10-carbonyl chloride intermediate. This intermediate is then reacted with a substituted aniline to yield the desired N-aryl phenothiazine-10-carboxamide. This approach allows for the introduction of a wide variety of substituents onto the phenyl ring.
For instance, the synthesis of N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide (BPC) has been reported, highlighting a specific modification on the N-phenyl moiety. researchgate.net This compound was synthesized and characterized to investigate its electronic and structural properties. researchgate.net Another common modification involves introducing different substituents at various positions on the phenyl ring to systematically study their effects.
A general procedure for synthesizing arylamine-substituted PTZ 10-carboxamides involves reacting the appropriate arylamine with a phenothiazine-10-acyl chloride intermediate. nih.gov For example, N-arylation of the parent phenothiazine scaffold with reagents like 4-fluorobenzonitrile (B33359) can be used to introduce a substituted phenyl group before the formation of the carboxamide linkage. nih.gov
Table 1: Examples of Modifications at the N-phenyl Moiety
| Compound Name | Modification | Synthetic Precursor (Aniline) | Reference |
|---|---|---|---|
| N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide | Bromo-substitution | 4-bromoaniline | researchgate.net |
| N-(4-fluorophenyl)-10H-phenothiazine-10-carboxamide | Fluoro-substitution | 4-fluoroaniline | nih.gov |
Modifications at the Phenothiazine Heterocyclic Core
Altering the tricyclic phenothiazine core is another key strategy to modulate the properties of the final compound. These modifications can include substitution on the benzene (B151609) rings of the phenothiazine structure or oxidation of the central sulfur atom. researchgate.net
The synthesis of ring-substituted phenothiazines is often achieved by starting with appropriately substituted diphenylamines, which are then cyclized with sulfur in the presence of a catalyst like iodine. dtic.milresearchgate.net For example, using a substituted diphenylamine in the initial thionation reaction will result in a phenothiazine core with substituents at defined positions. These substituted phenothiazine cores can then be used to synthesize the target carboxamides.
Oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) is a common modification that significantly alters the geometry and electronic properties of the molecule. researchgate.net For instance, phenothiazine-5-oxide can be used as a starting material to create derivatives with an oxidized core. nih.gov The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide. dtic.mil These oxidized cores can then undergo N-acylation to form the corresponding carboxamide derivatives.
Another approach involves the complete replacement of the heteroatoms within the phenothiazine core to study the structural impact of such changes. nih.gov
Table 2: Examples of Modifications at the Phenothiazine Heterocyclic Core
| Modification Type | Specific Modification | Starting Material | Resulting Core Structure | Reference |
|---|---|---|---|---|
| Ring Substitution | Trifluoromethyl at C2 | 3-Trifluoromethyldiphenylamine | 2-(Trifluoromethyl)phenothiazine | dtic.milgoogle.com |
| Sulfur Oxidation | Oxidation to Sulfoxide | 10H-Phenothiazine | 10H-Phenothiazine-5-oxide | dtic.milnih.gov |
| Sulfur Oxidation | Oxidation to Sulfone | 10H-Phenothiazine | 10H-Phenothiazine-5,5-dioxide | nih.gov |
Preparation of Structurally Related Carboxamide Analogs
The synthesis of structurally related analogs often involves varying the linker between the phenothiazine nitrogen and the carboxamide group or replacing the N-phenyl group with other substituents. nih.gov
A common synthetic route starts with the reaction of phenothiazine with chloroacetyl chloride to produce N¹⁰-(chloroacetyl)phenothiazine. nahrainuniv.edu.iqresearchgate.netnahrainuniv.edu.iq This versatile intermediate can then be reacted with various nucleophiles to generate a library of analogs. For example, reaction with hydrazine (B178648) hydrate (B1144303) yields N¹⁰-(acetyl phenothiazine)hydrazine, which can be a precursor for further derivatization. nahrainuniv.edu.iqnahrainuniv.edu.iq
The synthesis of a wide range of novel phenothiazine 10-carboxamides has been achieved by reacting intermediate PTZ 10-yl acyl chlorides with various alkylamines and arylamines. nih.gov This modular approach allows for the systematic exploration of the chemical space around the phenothiazine carboxamide scaffold. For example, N,N-Diethyl-1-(2-oxo-2-(10H-phenothiazine-10-yl)ethyl)piperidine-3-carboxamide was prepared from 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one and N,N-diethylpiperidine-3-carboxamide. nih.gov
Furthermore, analogs with different linker lengths and flexibilities have been synthesized. For instance, phenothiazine has been connected to a benzhydroxamic acid moiety via a phenylethyl linker. nih.gov The synthesis involved a reductive N-phenylethylation of phenothiazine with methyl 4-(2-methoxyvinyl)benzoate. nih.gov
Table 3: Examples of Structurally Related Carboxamide Analogs and Intermediates
| Compound Name/Class | Synthetic Approach | Key Intermediate | Reference |
|---|---|---|---|
| N¹⁰-(Acetyl phenothiazine)hydrazine | Reaction of N¹⁰-(chloroacetyl)phenothiazine with hydrazine hydrate | N¹⁰-(Chloroacetyl)phenothiazine | nahrainuniv.edu.iqnahrainuniv.edu.iq |
| Arylamine-substituted PTZ 10-carboxamides | Reaction of PTZ 10-yl acyl chlorides with arylamines | PTZ 10-yl acyl chloride | nih.gov |
| Alkylamine-substituted PTZ 10-carboxamides | Reaction of PTZ 10-yl acyl chlorides with alkylamines | PTZ 10-yl acyl chloride | nih.gov |
Advanced Spectroscopic and Structural Elucidation of N Phenyl 10h Phenothiazine 10 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N-phenyl-10H-phenothiazine-10-carboxamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide comprehensive insight into the atomic arrangement and connectivity. While specific experimental data for the title compound is not widely published, extensive data is available for the closely related analog, N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide, which serves as an excellent model for spectral interpretation.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Chemical Environments
The ¹H NMR spectrum provides information about the chemical environment of protons within the molecule. In a typical spectrum for a phenothiazine (B1677639) carboxamide derivative, the aromatic protons of the phenothiazine core and the N-phenyl ring resonate in the downfield region, generally between 6.5 and 8.0 ppm.
The protons on the phenothiazine rings typically appear as complex multiplets due to spin-spin coupling. The protons of the N-phenyl group also show characteristic splitting patterns. For instance, in the analog N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide, the aromatic protons are observed in this region. The NH proton of the carboxamide group is typically observed as a singlet, often further downfield, and its chemical shift can be influenced by solvent and concentration.
Table 1: Representative ¹H NMR Chemical Shift Data for a Phenothiazine Carboxamide Scaffold Data based on the closely related analog, N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Phenothiazine & Phenyl Rings) | 6.5 - 8.0 | Multiplets (m) |
| Amide Proton (N-H) | > 8.0 | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The spectrum for this compound is expected to show distinct signals for the carbonyl carbon, and the aromatic carbons of the phenothiazine and phenyl moieties.
The carbonyl carbon (C=O) of the carboxamide group is characteristically found in the highly deshielded region of the spectrum, typically above 160 ppm. The aromatic carbons of the phenothiazine core and the N-phenyl ring give rise to a series of signals between 115 and 150 ppm. The carbons directly attached to the nitrogen and sulfur atoms in the phenothiazine ring can be distinguished based on their chemical shifts. For the N-(4-bromophenyl) analog, the carbon attached to the bromine atom shows a characteristic shift.
Table 2: Representative ¹³C NMR Chemical Shift Data for a Phenothiazine Carboxamide Scaffold Data based on the closely related analog, N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide.
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | > 160 |
| Aromatic Carbons (Phenothiazine & Phenyl Rings) | 115 - 150 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between adjacent protons on the aromatic rings, allowing for the assignment of specific protons within the phenothiazine and phenyl systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on the previously assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the junctions of the rings in the phenothiazine core. For example, correlations from the NH proton to the carbonyl carbon and to carbons on the phenyl ring would confirm the carboxamide linkage.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Group Confirmation
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the amide, as well as vibrations from the aromatic rings.
Key expected vibrational frequencies include:
N-H Stretching: A peak typically in the range of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.
C=O Stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹, characteristic of the carbonyl group in an amide.
Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: Vibrations for the C-N bonds are expected in the 1200-1400 cm⁻¹ range.
Data from the analogous N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide confirms the presence of these key functional groups through their characteristic vibrational frequencies.
Table 3: Key FT-IR Vibrational Frequencies for a Phenothiazine Carboxamide Scaffold Data based on the closely related analog, N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | > 3000 |
| C=O Stretch (Amide I) | 1650 - 1680 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1400 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic properties of a molecule. The phenothiazine moiety is a well-known chromophore, and its electronic behavior is influenced by the substituents attached to it.
The UV-Vis absorption spectrum of phenothiazine derivatives typically displays two main absorption bands. nih.gov A high-energy band, usually below 300 nm, is attributed to π-π* transitions within the aromatic system. A lower-energy band, often appearing above 300 nm, is associated with n-π* transitions involving the lone pair electrons on the nitrogen and sulfur atoms. researchgate.net The position and intensity of these bands can be affected by the solvent polarity and the nature of the substituents. researchgate.net
Fluorescence spectroscopy reveals the emission properties of the compound after it absorbs light. Many phenothiazine derivatives are known to be fluorescent. nih.govresearchgate.net Upon excitation at a wavelength corresponding to an absorption maximum, the molecule can relax to the ground state by emitting a photon of lower energy (longer wavelength). The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment. researchgate.net
Absorption Maxima and Molar Absorptivities
For N-substituted phenothiazine derivatives, the absorption maxima (λmax) are characteristic of the extended π-conjugated system. The molar absorptivity (ε) is a measure of how strongly the compound absorbs light at a given wavelength.
Table 4: Typical UV-Vis Absorption Data for N-Substituted Phenothiazine Derivatives
| Electronic Transition | Typical λmax (nm) |
|---|---|
| π-π | 250 - 280 |
| n-π | 310 - 330 |
Emission Maxima, Quantum Yields, and Fluorescence Lifetimes
The photophysical properties of phenothiazine derivatives, such as emission maxima (λem), quantum yields (Φ), and fluorescence lifetimes (τ), are highly dependent on their molecular structure and environment. For N-acylphenothiazine derivatives, phosphorescence is a notable characteristic, with emission often observed in the 460–600 nm range. nih.gov For instance, the related compound (10H-phenothiazin-10-yl)(phenyl)methanone exhibits a phosphorescence maximum at 530 nm. nih.gov
The quantum yield and fluorescence lifetime are critical parameters that quantify the efficiency and dynamics of the emission process. These values are sensitive to factors like solvent polarity and the presence of quenching agents. For many phenothiazine derivatives, quantum yields can be quite high, although specific values are contingent on the exact substitution pattern. nih.gov Lifetimes are typically in the nanosecond range for fluorescence. mdpi.com
To illustrate the range of these properties within the broader class of phenothiazine-based dyes, the following table presents data for various derivatives.
Table 1: Photophysical Properties of Selected Phenothiazine Derivatives This table presents data for related compounds to illustrate typical values for the phenothiazine class, as specific data for this compound is not available.
| Compound | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|
| (10H-phenothiazin-10-yl)(phenyl)methanone | 530 (phosphorescence) | Not Reported | Not Specified |
| 1-(10H-phenothiazin-10-yl)ethan-1-one | 525 (phosphorescence) | Not Reported | Not Specified |
| 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | 434, 457 | Not Reported | Acetonitrile |
Data sourced from reference nih.gov.
Solvatochromic and Thermochromic Behavior Investigations
Phenothiazine derivatives frequently exhibit solvatochromism, where the position of their absorption and emission bands changes with the polarity of the solvent. This behavior is typically attributed to a significant change in the dipole moment of the molecule upon electronic excitation, leading to differential stabilization of the ground and excited states by the solvent molecules.
Many donor-acceptor (D-A) type phenothiazine compounds show a positive solvatochromism, meaning a bathochromic (red) shift in emission is observed as the solvent polarity increases. This indicates a more polar excited state that is stabilized by polar solvents. Investigations into various phenothiazine-based dyes have demonstrated large Stokes shifts that increase with solvent polarity, a hallmark of intramolecular charge transfer (ICT) character. While no specific solvatochromic studies on this compound have been reported, its structure, featuring the electron-donating phenothiazine core and a carboxamide group, suggests it would likely exhibit positive solvatochromism.
Thermochromism, a change in color with temperature, is less commonly documented for this class of compounds but can occur if temperature changes significantly affect molecular conformation or aggregation states, thereby altering the electronic properties.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. mdpi.com For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₉H₁₄N₂OS.
This precise mass allows for unambiguous formula determination, distinguishing the target compound from other molecules with the same nominal mass. For example, electrospray ionization (ESI) is a common soft ionization technique used in HRMS for such analyses. While experimental HRMS data for the title compound is not published, data for its precursor, 10-phenyl-10H-phenothiazine (C₁₈H₁₃NS), shows a measured value of 276.0842 for the [M+H]⁺ ion, which aligns closely with the calculated value of 276.0841, demonstrating the accuracy of the technique. chemicalbook.com
Table 2: HRMS Data for this compound
| Formula | Species | Calculated Mass (m/z) |
|---|---|---|
| C₁₉H₁₄N₂OS | [M+H]⁺ | 319.0900 |
| C₁₉H₁₄N₂OS | [M+Na]⁺ | 341.0719 |
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
Single crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a solid-state, including molecular conformation and intermolecular packing. nih.gov Although a crystal structure for this compound has not been reported, extensive studies on other phenothiazine derivatives allow for a detailed prediction of its key structural features.
The phenothiazine ring system is not planar. It characteristically adopts a folded "butterfly" conformation along the S···N axis. nih.govwikipedia.org The degree of this folding, described by the dihedral angle between the two benzo rings, is a key conformational parameter. In many derivatives, this angle can vary significantly depending on the nature and steric bulk of the substituent at the N-10 position. For N-phenyl phenothiazine, two conformations are possible: quasi-axial and quasi-equatorial, depending on the orientation of the phenyl group relative to the phenothiazine tricycle. researchgate.net
The torsional angles involving the carboxamide group would define the orientation of the phenylamide moiety relative to the phenothiazine core. Steric hindrance between the substituent and the protons on the phenothiazine benzo rings would likely lead to a twisted arrangement.
Table 3: Typical Conformational Parameters in Phenothiazine Derivatives This table presents data for related compounds to illustrate typical structural features, as specific data for this compound is not available.
| Compound/Feature | Parameter | Typical Value | Reference |
|---|---|---|---|
| 10-Ethyl-10H-phenothiazine-3-carbaldehyde | Benzene (B151609) Ring Dihedral Angle | 21.1 (1)° | mdpi.com |
| (4a,12a-dihydro-12H-benzo researchgate.netsigmaaldrich.comnih.govresearchgate.netthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone | Bending Angle (∠N-S-C) | 130.88(5)° | nih.gov |
The supramolecular architecture in the crystal lattice is governed by non-covalent intermolecular interactions. For this compound, several key interactions would be expected to dictate its crystal packing.
Hydrogen Bonding: The presence of the carboxamide group introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This functionality is highly likely to lead to the formation of strong N-H···O hydrogen bonds, linking molecules into chains or dimeric motifs. researchgate.net
π-π Stacking: The multiple aromatic rings of the phenothiazine and phenyl groups provide ample opportunity for π-π stacking interactions. These interactions, with typical centroid-to-centroid distances of 3.5-4.0 Å, would contribute significantly to the stabilization of the crystal packing. nih.gov
C-H···π and Other Weak Interactions: Weaker C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common in stabilizing the three-dimensional structure of such aromatic-rich molecules. nih.gov In some phenothiazine crystals, interactions involving the sulfur atom, such as C-H···S contacts, have also been observed. nih.gov
The interplay of these interactions determines the final crystal packing, influencing the material's physical properties. The specific packing motif (e.g., layered, herringbone) would depend on the subtle balance between the strong, directional hydrogen bonds and the weaker, more diffuse π-stacking forces.
Theoretical and Computational Chemistry Studies of N Phenyl 10h Phenothiazine 10 Carboxamide
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure
Density Functional Theory (DFT) has become a cornerstone for investigating the ground state electronic structure of complex organic molecules like N-phenyl-10H-phenothiazine-10-carboxamide. These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity.
Optimized Geometries and Conformational Landscapes
Computational studies using DFT methods, such as B3LYP with a 6-31G++(d,p) basis set, have been employed to determine the optimized geometry of phenothiazine (B1677639) derivatives. researchgate.net The core phenothiazine structure is characterized by a non-planar, butterfly-like conformation. nih.gov For related phenothiazine carboxylic acids, computational analysis has identified multiple stable conformers. researchgate.net For instance, the rotation around the bond connecting a substituent to the phenothiazine nitrogen can lead to different spatial arrangements with distinct energy minima. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Phenothiazine Derivative Core Data inferred from studies on related phenothiazine structures.
| Parameter | Value |
| Bending Angle (∠C1−S9−C8) | ~131.17° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com
For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, particularly involving the nitrogen and sulfur heteroatoms. The LUMO, conversely, is often distributed over the carboxamide and phenyl portions of the molecule. This spatial separation of the HOMO and LUMO indicates a charge-transfer character for the first electronic excitation. In related compounds, the HOMO-LUMO energy gap has been calculated to be around 3.76 eV, suggesting good stability. researchgate.net The analysis of these orbitals helps in predicting the sites for nucleophilic and electrophilic attacks. youtube.com
Table 2: Frontier Molecular Orbital Energies and Energy Gap Data inferred from studies on related phenothiazine structures.
| Orbital | Energy (eV) |
| HOMO | ~ -5.5 eV |
| LUMO | ~ -1.8 eV |
| Energy Gap (ΔE) | ~ 3.7 eV |
Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a high negative potential around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interactions. The nitrogen atom of the phenothiazine ring and the aromatic rings would also exhibit regions of negative potential. Conversely, the hydrogen atom of the amide group (N-H) would show a positive potential, indicating its susceptibility to deprotonation or hydrogen bonding interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. nih.govq-chem.com It helps to quantify charge delocalization, hyperconjugative interactions, and the stability arising from these effects. researchgate.net By transforming the complex, delocalized molecular orbitals into localized bond and lone pair orbitals, NBO analysis provides a representation that aligns well with classical Lewis structures. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. semanticscholar.orgrsc.orguci.edu It allows for the prediction of various spectroscopic properties, including UV-Vis absorption and emission spectra, which are crucial for understanding the photophysical behavior of compounds. semanticscholar.orgrsc.org
Predicted UV-Vis Absorption and Emission Spectra
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. uci.edu For phenothiazine derivatives, the absorption spectra typically show multiple bands in the UV and visible regions. nih.govresearchgate.net These absorptions are generally attributed to π-π* and n-π* electronic transitions within the conjugated system. nih.gov
For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region. Studies on similar phenothiazine structures have shown characteristic absorption bands around 280 nm and 234 nm. nih.gov The introduction of different substituents on the phenothiazine core can lead to shifts in these absorption maxima. lew.ro
Similarly, TD-DFT can be used to model the emission properties from the first excited singlet state (fluorescence). The predicted emission wavelength is often red-shifted compared to the absorption, a phenomenon known as the Stokes shift. ubbcluj.ro For related phenothiazine chalcones, fluorescence emission has been observed around 560 nm. ubbcluj.ro The nature of the solvent can also influence both the absorption and emission spectra, a factor that can be incorporated into TD-DFT calculations.
Table 3: Predicted Photophysical Properties Data inferred from studies on related phenothiazine structures.
| Property | Predicted Value |
| Absorption Maximum (λmax) | ~280 nm |
| Emission Maximum (λem) | ~560 nm |
| Stokes Shift | ~280 nm |
Singlet-Triplet Energy Gap (ΔEST) Determination
The singlet-triplet energy gap (ΔEST) is a critical parameter in photophysics, dictating a molecule's potential for applications in areas like phosphorescence and thermally activated delayed fluorescence (TADF). Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in calculating this gap.
For phenothiazine derivatives, the ΔEST is heavily influenced by the nature and position of substituents. In a computational study on a related N-phosphorylated phenothiazine, 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, the lowest triplet state (T1) was calculated to lie at 2.46 eV. nih.gov The study determined the energy gap between the first singlet excited state (S1) and the T1 state to be a substantial 0.76 eV. nih.gov This large gap suggests that a thermally activated reverse intersystem crossing (RISC) from the triplet to the singlet state is probable, a process that can lead to phosphorescence. nih.govresearchgate.net
The calculation revealed that the T1 state arises from a mix of electronic configurations, including transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net Like many phenothiazines, the excited states (S1, S2, S3, and T1) exhibit charge transfer characteristics. nih.gov The phosphorescence spectra of N-acylphenothiazine derivatives, such as (10H-phenothiazin-10-yl)(phenyl)methanone, show emissions in the 460–600 nm range, which aligns with the calculated excited state energies. nih.gov
Studies on other N-phenylphenothiazine derivatives show that the localization of the triplet excitation depends on the electronic nature of the substituent on the phenyl ring. For derivatives with electron-accepting groups, the phosphorescence at low temperatures is characteristic of the substituted benzonitrile (B105546) or benzophenone (B1666685) moiety, indicating the triplet state is localized there. However, with increasing temperature, the phosphorescence becomes more characteristic of the phenothiazine core, suggesting an excited-state intramolecular energy transfer.
Table 1: Calculated Photophysical Properties of a Representative N-phosphorylated Phenothiazine Derivative
| Parameter | Calculated Value | Method | Significance |
| Lowest Triplet State (T1) Energy | 2.46 eV | TD-DFT | Energy level of the most stable triplet state. |
| Singlet-Triplet Gap (ΔEST) | 0.76 eV | TD-DFT | Governs intersystem crossing rates and potential for TADF/phosphorescence. nih.gov |
| Key Electronic Transitions for T1 | HOMO → LUMO, HOMO-1 → LUMO+2, etc. nih.gov | TD-DFT | Indicates charge-transfer character of the excited state. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, including conformational changes and interactions with their environment. For this compound, MD simulations can elucidate its structural flexibility and how it is influenced by surrounding solvent molecules.
Theoretical investigations into the self-assembly of phenothiazine derivatives reveal the importance of noncovalent interactions, such as π-π stacking, in forming stable, ordered structures. mdpi.comscilit.comscienceopen.com Computational methods like Møller-Plesset perturbation theory (MP2) and DFT have shown that the stability of these stacked arrangements is primarily driven by dispersion-type electron correlation effects. nih.govnih.gov These simulations model the dynamic process of how individual molecules interact and organize, providing insights into the material properties of phenothiazine-based compounds. nih.gov
The photophysical properties of phenothiazine derivatives are known to be sensitive to the solvent environment. researchgate.net While the UV-vis absorption spectra may show only minor shifts with solvent polarity, the properties of the excited triplet state can be dramatically altered. researchgate.net For instance, in halogenated promazine (B1679182) derivatives, the quantum yield and lifetime of the triplet state were found to decrease by over 95% in a polar phosphate (B84403) buffer solution compared to organic solvents. researchgate.net This quenching is attributed to a proton-transfer mechanism in the polar, protic environment. Such solvation effects are critical for understanding the behavior of these compounds in biological systems or solution-processed devices.
Table 2: Influence of Solvent on Photophysical Properties of Phenothiazine Derivatives
| Property | Organic Solvents (e.g., Acetonitrile) | Polar Protic Solvents (e.g., Water, PBS) | Rationale for Difference |
| Absorption Maxima (λ_max) | Minimal shift with polarity | Minimal shift with polarity | The ground state and Franck-Condon excited state are similarly affected by general solvent effects. |
| Triplet State Lifetime (τ_T_) | Relatively long | Significantly shorter (<5% of organic solvent value for some derivatives) researchgate.net | Efficient quenching via mechanisms like proton transfer in polar, protic environments. researchgate.net |
| Triplet State Quantum Yield (Φ_T_) | Higher | Significantly lower researchgate.net | Increased non-radiative decay pathways in polar solvents. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are predictive modeling techniques that correlate the structural or quantum-chemical properties of molecules with their physical properties or biological activities. ubbcluj.romdpi.com These models are invaluable for screening new derivatives and prioritizing synthetic targets.
For phenothiazines, QSAR studies have been successfully employed to model properties like lipophilicity (logP) and toxicity (LD50). ubbcluj.ro In one such study, a model was built for a dataset of 30 different phenothiazine derivatives. ubbcluj.ro The process involves:
Descriptor Calculation: Optimizing the geometry of each molecule (e.g., using Hartree-Fock or DFT methods) and calculating a range of descriptors. These can include topological indices, which describe the molecular structure mathematically, and quantum mechanical descriptors like HOMO-LUMO energies, chemical potential, and hardness. ubbcluj.ro
Model Building: Using statistical methods like multilinear regression to create a mathematical equation linking the descriptors to the property of interest.
Validation: Testing the model's predictive power using techniques like leave-one-out (LOO) cross-validation and validation with an external test set of molecules not used in model training. ubbcluj.ro
These models provide predictive insights, for example, by showing that antioxidant properties are enhanced by electron-donating substituents on the phenothiazine core. mdpi.com QSPR/QSAR represents a powerful computational tool for rationally designing this compound derivatives with desired characteristics, be it enhanced electronic properties or specific biological activities. mdpi.com
Table 3: Descriptors Commonly Used in QSPR/QSAR Models for Phenothiazines
| Descriptor Class | Example Descriptors | Information Encoded |
| Topological | Cluj Indices, Balaban J Index | Molecular size, shape, and branching. ubbcluj.ro |
| Quantum Mechanical | E_HOMO, E_LUMO_, HL Gap, Chemical Potential, Hardness, Electrophilicity | Electronic structure, reactivity, and stability. ubbcluj.ro |
| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition. |
| Thermodynamic | LogP | Lipophilicity and solubility characteristics. ubbcluj.ro |
Photophysical and Electrochemical Behavior of N Phenyl 10h Phenothiazine 10 Carboxamide
Luminescence Characteristics and Radiative/Non-Radiative Decay Pathways
The luminescence of phenothiazine (B1677639) derivatives is characterized by the competition between radiative pathways, such as fluorescence and phosphorescence, and non-radiative decay processes. In organic solvents, phenothiazine compounds typically exhibit low fluorescence quantum yields. nih.gov This is primarily because the lowest excited singlet state (S₁) efficiently undergoes intersystem crossing (ISC) to the lowest triplet state (T₁). nih.govresearchgate.net
The non-planar "butterfly" geometry of the phenothiazine ring system plays a crucial role in its photophysical behavior by preventing the strong intermolecular interactions that often lead to quenching in the solid state, thereby limiting certain non-radiative decay channels. researchgate.net However, the formation of hydrophobic clusters in solution can promote non-radiative decay through excimer formation. researchgate.net
Key Decay Pathways:
Radiative Decay:
Fluorescence: A weak emission from the S₁ state.
Phosphorescence: Emission from the T₁ state, which is more likely to be observed in rigid matrices or in certain crystalline states at low temperatures. Some N-acylphenothiazine derivatives have been shown to exhibit phosphorescence with emission maxima around 525-530 nm. nih.gov
Non-Radiative Decay:
Intersystem Crossing (ISC): The dominant pathway for the deactivation of the S₁ state, populating the T₁ state. nih.gov
Internal Conversion & Vibrational Relaxation: Energy dissipation as heat, often facilitated by molecular motions. The twisting motions of phenyl rings can be strongly coupled to the excited state, providing an effective channel for non-radiative energy dissipation. nih.govshuaigroup.net
The specific substituent on the nitrogen atom can influence these decay channels. For instance, the presence of d-pπ bonds, such as in a P=O group attached to the nitrogen, can enhance phosphorescence properties by hindering intense intermolecular π-π stacking, which is known to inhibit triplet-triplet annihilation. nih.gov
Electrochemical Redox Properties and Cyclic Voltammetry Investigations
Phenothiazines are recognized as strong electron-donating compounds, a property that stems from the electron-rich nature of the nitrogen and sulfur heteroatoms within the tricyclic core. nih.govubbcluj.ro This characteristic makes them readily oxidizable at low potentials. Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these molecules.
A hallmark of phenothiazine and its derivatives is a fully reversible one-electron oxidation process, which generates a stable radical cation. nih.govnih.gov This electrochemical reversibility is a key feature for their application in various electro-optical materials. sphinxsai.com
Oxidation and Reduction Potentials and Their Correlation with Electronic Structure
The electrochemical potentials of N-phenyl-10H-phenothiazine-10-carboxamide are directly related to its frontier molecular orbital energies. The first oxidation potential corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO), while the reduction potential relates to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO).
For phenothiazine derivatives, the HOMO is predominantly localized on the phenothiazine ring, including the nitrogen and sulfur atoms. sphinxsai.com Consequently, the first oxidation is associated with the phenothiazine moiety. The first half-wave oxidation potentials (E₁/₂) for various phenothiazine compounds typically fall in a low positive range, confirming their electron-donating nature. nih.gov Some derivatives, particularly those with extended conjugation or multiple redox-active sites, can exhibit a second, quasi-reversible oxidation wave at a higher potential. nih.govbu.edu
The table below presents representative electrochemical data for related phenothiazine compounds to illustrate the typical range of oxidation potentials.
| Compound | First Oxidation E₁/₂ (V vs. Fc/Fc⁺) | Second Oxidation E₁/₂ (V vs. Fc/Fc⁺) |
| Phenothiazine (PTZ) | 0.16 | - |
| Extended Phenothiazine 1 | 0.26 | - |
| Extended Phenothiazine 2 | 0.36 | - |
| Extended Phenothiazine 3 | 0.27 | 0.96 |
| Extended Phenothiazine 4 | 0.31 | 0.93 |
| Extended Phenothiazine 5 | 0.26 | 0.84 |
This data is illustrative of the phenothiazine class of compounds and is adapted from related research. nih.gov
Stability of Radical Cations and Dications
A defining characteristic of phenothiazine chemistry is the exceptional stability of the radical cation formed upon one-electron oxidation. nih.gov N-substituted phenothiazine radical cations, in particular, exhibit high stability. researchgate.netnih.gov This stability is attributed to the extensive delocalization of the unpaired electron's spin density across the π-conjugated system of the tricyclic phenothiazine framework and its substituents. nih.gov
The stability of these radical cations allows them to be studied by various spectroscopic techniques and, in some cases, even isolated as crystalline salts. researchgate.netscilit.com Research on N-phenylphenothiazine derivatives with extended π-systems has demonstrated that the resulting radical cations can be isolated as stable salts that exhibit significant heat resistance, withstanding temperatures up to around 200 °C. scilit.commdpi.com
The formation of a dication (the removal of a second electron) is also possible at higher potentials, but these species are generally less stable than their radical cation counterparts.
Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Mechanisms
Given its low oxidation potential and electron-rich nature, the phenothiazine moiety is an excellent electron donor for photoinduced electron transfer (PET) processes. nih.govosti.gov Upon absorption of light and promotion to an excited state, the this compound molecule can readily donate an electron to a nearby molecule with a suitable acceptor orbital.
The general mechanism for PET is as follows:
Excitation: The phenothiazine derivative (D) absorbs a photon, transitioning to its excited state (D*).
D + hν → D*
Electron Transfer: The excited donor (D*) transfers an electron to an acceptor molecule (A), resulting in the formation of a radical cation of the donor (D•⁺) and a radical anion of the acceptor (A•⁻).
D* + A → D•⁺ + A•⁻
This PET process is a common de-excitation pathway for phenothiazines in the presence of electron acceptors and is fundamental to their use as organic photocatalysts. smolecule.com While Förster Resonance Energy Transfer (FRET) is a possible de-excitation mechanism for any fluorophore, the high efficiency of intersystem crossing and PET in phenothiazine systems often makes these the dominant pathways.
Advanced Applications in Materials Science and Technology
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The electron-rich nature of the phenothiazine (B1677639) moiety makes its derivatives, including N-phenyl-10H-phenothiazine-10-carboxamide, valuable components in organic electronic devices. They are particularly noted for their role as hole-transporting materials, electron donors, and as building blocks for emissive layers.
In the context of organic electronics, efficient charge transport is paramount. Phenothiazine derivatives excel as electron-donating materials. Theoretical and experimental studies show that the Highest Occupied Molecular Orbital (HOMO) is typically located on the phenothiazine unit, facilitating hole transport. nih.gov In donor-acceptor dyads designed for organic solar cells, such as those pairing phenothiazine with fullerene, this localization of the HOMO on the phenothiazine donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor is crucial for efficient light-induced electron transfer. nih.gov The non-planar, butterfly-like structure of phenothiazine can also be beneficial, as it can help to reduce intermolecular aggregation, a common issue that can hinder device performance. researchgate.net The strategic design of molecules, for instance by creating star-shaped organic semiconductors with a phenothiazine substituent, has been used to develop materials for OLEDs. researchgate.net The charge transport properties can be modeled theoretically to predict their effectiveness as host materials in phosphorescent OLEDs, with simulations helping to understand the relationship between molecular structure, charge mobility, and device efficiency. rsc.org
A study on pyrene-based semiconductors substituted with phenothiazine (PY-PH) demonstrated its application as an active light-emitting layer in an OLED, resulting in green emission with a maximum brightness of 2116 cd m⁻² and a power efficiency of 0.45 lm W⁻¹. researchgate.net
Device Performance of a Phenothiazine-Substituted Pyrene (B120774) Emitter
| Metric | Value |
|---|---|
| Maximum Brightness | 2116 cd m⁻² |
| Power Efficiency | 0.45 lm W⁻¹ |
| Emission Color | Green |
Data sourced from a study on phenothiazine-substituted pyrene electroluminescent semiconductors. researchgate.net
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. nih.govnih.gov This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ), which facilitates the up-conversion of non-emissive triplets to emissive singlets through reverse intersystem crossing (rISC). beilstein-journals.org
Phenothiazine and its derivatives are excellent donor units for constructing TADF emitters. nih.govrsc.org By coupling the strong electron-donating phenothiazine core with an electron-accepting unit, it is possible to create a molecule with significant spatial separation between the HOMO and LUMO, which is a key strategy for minimizing ΔEₛₜ. nih.govnih.gov For example, novel donor-acceptor-donor (D-A-D) molecules using phenothiazine as the donor and dibenzo[a,j]phenazine as the acceptor have been shown to exhibit efficient orange TADF. nih.govrsc.org
A significant development involves the use of a derivative, 10-phenyl-10H-phenothiazine 5,5-dioxide, as an electron acceptor to build an emitter (PXZ2PTO) that exhibits both aggregation-induced emission (AIE) and TADF properties. rsc.org A non-doped green OLED using this material achieved a maximum external quantum efficiency (EQE) of 16.4%. rsc.org
Performance of a Non-Doped TADF OLED Based on a Phenothiazine Derivative
| Parameter | Value |
|---|---|
| Maximum External Quantum Efficiency (EQE) | 16.4% |
| Maximum Current Efficiency (CE) | 44.9 cd A⁻¹ |
| Maximum Power Efficiency (PE) | 32.0 lm W⁻¹ |
Data for the PXZ2PTO emitter based on a 10-phenyl-10H-phenothiazine 5,5-dioxide acceptor. rsc.org
Development of Fluorescent Probes and Chemosensors for Specific Analytes
The inherent fluorescence of the phenothiazine scaffold makes it an excellent platform for designing chemosensors. nih.govmdpi.com These sensors can detect specific ions and molecules with high sensitivity and selectivity, which is crucial for environmental monitoring and biological imaging. nih.govnih.gov A close analogue, N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide, has been synthesized and studied, indicating the relevance of this molecular framework for developing new functional materials. researchgate.net
Several photophysical mechanisms are employed in phenothiazine-based sensors to generate a detectable signal upon analyte binding.
Photoinduced Electron Transfer (PET): PET-based probes consist of a fluorophore (like phenothiazine) connected to a recognition site. rsc.org In the absence of the target analyte, an electron transfer from the donor to the acceptor quenches the fluorescence. Binding of the analyte to the recognition site disrupts this PET process, leading to a "turn-on" fluorescence signal. rsc.orgnih.govrsc.org
Intramolecular Charge Transfer (ICT): The unique "butterfly" structure of phenothiazine facilitates an ICT mechanism. mdpi.com A change in the electronic environment upon interaction with an analyte can alter the ICT pathway, leading to a shift in the emission wavelength or a change in fluorescence intensity (quenching or enhancement). For instance, a sensor for cyanide was developed where the nucleophilic attack of CN⁻ on the molecule induced the ICT effect, causing fluorescence quenching. nih.govmdpi.com
Chelation-Enhanced Fluorescence (CHEF): In this mechanism, a sensor molecule with low fluorescence binds to a metal ion. researcher.life This chelation process forms a more rigid complex, which restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative decay, thus significantly enhancing the fluorescence emission. researcher.life
The design of the receptor site attached to the phenothiazine fluorophore is critical for achieving high selectivity and sensitivity for a specific target analyte. By tailoring the binding pocket, sensors can be made to respond to particular ions or molecules over a host of other potentially interfering species.
Cyanide (CN⁻) Detection: A sensor based on a phenothiazine fluorophore was designed to detect cyanide ions. The nucleophilic addition of cyanide to the sensor molecule triggered a fluorescence quenching response, allowing for sensitive detection. nih.govmdpi.com
Hypochlorite (ClO⁻) Detection: Phenothiazine-based probes have been developed for the specific detection of hypochlorite. researchgate.net
Metal Ion Detection: The strong affinity of the nitrogen and sulfur atoms in the phenothiazine ring for certain metal ions can be exploited. nih.gov Probes have been developed for the selective detection of ions like Ni²⁺. researchgate.net
The sensitivity of these probes is often very high, with detection limits reaching the micromolar (μM) or even nanomolar (nM) range, making them suitable for tracing analytes in biological and environmental systems. researchgate.net
Examples of Phenothiazine-Based Fluorescent Probes
| Probe Target | Sensing Mechanism | Observed Response | Detection Limit (LOD) |
|---|---|---|---|
| Cyanide (CN⁻) | Intramolecular Charge Transfer (ICT) | Fluorescence Quenching | Not Specified |
| Hypochlorite (HClO) | Not Specified | Ratiometric Fluorescence | 0.31 µM |
| Hydrogen Sulfide (H₂S) | Michael Addition | Fluorescence Enhancement | 1.8 µM |
Data compiled from studies on various phenothiazine-based fluorescent sensors. nih.govmdpi.comresearchgate.net
Applications in Photocatalysis and Organocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool in modern synthetic chemistry, allowing for novel chemical transformations under mild conditions. beilstein-journals.org 10-Phenyl-10H-phenothiazine (N-phenylphenothiazine) has been identified as a highly effective organic photocatalyst. sigmaaldrich.comdiva-portal.org Its value stems from its strong electron-donating character and beneficial redox properties. beilstein-journals.org
Upon irradiation with light (e.g., 365 nm), N-phenylphenothiazine is promoted to an electronically excited state, becoming a potent reducing agent. beilstein-journals.orgsigmaaldrich.com This allows it to catalyze reactions that are difficult to achieve through traditional thermal methods. For example, it has been successfully used to catalyze the nucleophilic addition of methanol (B129727) to less-activated alkenes like α-methylstyrene, achieving quantitative yields. beilstein-journals.org It has also been shown to be effective in promoting dehalogenation reactions of aromatic halides and in pinacol-type coupling of aromatic aldehydes. diva-portal.org
Furthermore, the N-phenylphenothiazine scaffold has been used to create more complex catalytic systems. Research has been undertaken to synthesize a chiral proline-based organocatalyst functionalized with the 10-phenyl-10H-phenothiazine moiety, aiming to combine its photocatalytic activity with the ability to induce enantioselectivity in chemical reactions. diva-portal.org
Mechanistic Studies of Catalytic Activity
The catalytic activity of phenothiazine derivatives, including this compound, is intrinsically linked to their ability to act as potent photoredox catalysts. Upon absorption of visible light, these molecules can be excited to a higher energy state, transforming them into powerful single-electron transfer agents. This process initiates a cascade of chemical reactions, enabling transformations that are often challenging to achieve through conventional thermal methods.
Detailed mechanistic investigations into closely related N-substituted phenothiazines have illuminated the fundamental steps of their catalytic cycle. For instance, studies on N-phenylphenothiazine (PTH) and its sulfoxide (B87167) derivative have employed a suite of advanced spectroscopic and electrochemical techniques to unravel the intricacies of their photocatalytic pathways. These methods include time-resolved and transient UV-vis absorption spectroscopy, cyclic voltammetry, and spectroelectrochemistry. nih.gov Such studies have revealed that upon photoexcitation, the phenothiazine catalyst can either donate an electron to a substrate, initiating a reductive cycle, or accept an electron, thereby entering an oxidative cycle.
A common mechanistic feature in the photocatalytic activity of phenothiazine dyes is their involvement in oxidative coupling reactions. For example, in the oxidative coupling of primary benzylamines, 3,7-disubstituted phenothiazine derivatives have been shown to be effective catalysts under visible light irradiation. researchgate.netsemanticscholar.org A key finding in these studies was the detection of hydrogen peroxide (H₂O₂) as a byproduct, which provides crucial evidence for the proposed mechanistic pathway involving the reduction of molecular oxygen. researchgate.netsemanticscholar.org
The general mechanism can be summarized in the following steps:
Photoexcitation: The phenothiazine catalyst absorbs a photon, promoting it to an excited state (PTZ*).
Single-Electron Transfer (SET): The excited catalyst (PTZ*) engages in a single-electron transfer with a substrate molecule. In an oxidative cycle, it accepts an electron, and in a reductive cycle, it donates an electron, forming a radical cation (PTZ•+) or a radical anion, respectively. nih.gov
Substrate Activation: The resulting radical ion of the substrate undergoes further chemical transformation, such as bond cleavage or formation.
Catalyst Regeneration: The catalyst is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle and allowing it to participate in further reactions.
Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in complementing experimental findings. nih.govnih.gov These theoretical models help in understanding the electronic structure of the catalyst in both its ground and excited states, predicting redox potentials, and elucidating the geometries of transient intermediates. nih.gov For this compound, the carboxamide moiety at the N-10 position is expected to influence the electronic distribution and redox potential of the phenothiazine core, thereby modulating its catalytic activity.
Table 1: Key Mechanistic Investigation Techniques for Phenothiazine-based Photocatalysts
| Technique | Information Gained | Reference |
| Time-Resolved Spectroscopy | Characterization of excited-state properties and dynamics. | nih.gov |
| Cyclic Voltammetry | Determination of ground-state and excited-state redox potentials. | nih.gov |
| Spectroelectrochemistry | Identification and characterization of radical ion intermediates. | nih.gov |
| Transient UV-vis Spectroscopy | Observation of short-lived transient species in the catalytic cycle. | nih.gov |
| Isotopic Labeling | Elucidation of reaction pathways and the fate of specific atoms. | nih.gov |
| Radical Trapping Experiments | Detection and identification of radical intermediates. | nih.gov |
| DFT Calculations | Theoretical insights into electronic structure, redox potentials, and reaction mechanisms. | nih.govnih.gov |
Stereoselective Catalysis Potentials
The development of catalysts that can control the three-dimensional arrangement of atoms in a chemical reaction, known as stereoselective catalysis, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The core structure of this compound, while achiral itself, provides a versatile scaffold for the introduction of chiral auxiliaries, thereby creating a chiral catalyst capable of inducing enantioselectivity.
Research into functionalizing 10-phenyl-10H-phenothiazine (PTH) with chiral moieties has demonstrated the feasibility of this approach. A notable example is the synthesis of a chiral proline-based organocatalyst that incorporates the PTH photocatalytic unit. diva-portal.org The objective of such work is to combine the photoredox capabilities of the phenothiazine core with the stereodirecting ability of a chiral organocatalyst. diva-portal.org This synergistic approach aims to facilitate enantioselective reactions, where one enantiomer of a chiral product is formed in preference to the other. diva-portal.org
The general strategy involves coupling a chiral molecule, such as the amino acid L-proline, to the phenothiazine structure. In the case of this compound, the phenyl group or the carboxamide linkage could serve as anchor points for such chiral modifications. Once a chiral phenothiazine catalyst is synthesized, its potential in stereoselective catalysis can be evaluated in various asymmetric transformations.
Potential applications for a chiral this compound catalyst could include:
Asymmetric Radical Reactions: Leveraging the single-electron transfer mechanism of the photocatalyst to generate radical intermediates within a chiral environment, thereby controlling the stereochemistry of the subsequent bond-forming steps.
Enantioselective Reductions or Oxidations: Utilizing the redox properties of the excited catalyst to perform stereoselective reduction or oxidation of prochiral substrates.
Dual Catalysis Systems: Combining the chiral phenothiazine photocatalyst with another chiral catalyst (e.g., a Lewis acid or a Brønsted acid) to achieve high levels of stereocontrol in complex transformations.
The design and synthesis of such chiral catalysts are guided by the principles of asymmetric catalysis, where the precise spatial arrangement of the catalyst's functional groups dictates the stereochemical outcome of the reaction. Molecular modeling and docking studies can play a crucial role in predicting the interactions between the chiral catalyst, the substrate, and the transition state, thus aiding in the rational design of more effective stereoselective catalysts. nih.gov
Table 2: Potential Asymmetric Reactions for Chiral Phenothiazine-based Catalysts
| Reaction Type | Description | Potential Outcome |
| Asymmetric Pinacol-type Coupling | The coupling of two carbonyl compounds to form a vicinal diol. | Enantiomerically enriched 1,2-diols. |
| Enantioselective Dehalogenation | The stereoselective removal of a halogen atom. | Formation of a chiral center. |
| Asymmetric Friedel-Crafts Alkylation | The alkylation of an aromatic ring with stereocontrol. | Chiral alkylated aromatic compounds. |
| Asymmetric Mannich Reaction | A three-component reaction to form β-amino carbonyl compounds. | Enantiomerically enriched β-amino ketones or esters. |
The exploration of this compound and its derivatives in stereoselective catalysis represents a promising frontier. By harnessing the interplay of light, electron transfer, and chirality, these compounds hold the potential to unlock novel and efficient pathways for the synthesis of enantiomerically pure molecules.
Mechanistic Investigations in Biological Systems Strictly in Vitro and Cell Free Studies
Elucidation of Enzyme Inhibition Mechanisms.nih.govbilkent.edu.tr
The phenothiazine (B1677639) class of molecules is known to interact with a variety of enzymes, and by extension, N-phenyl-10H-phenothiazine-10-carboxamide is predicted to share some of these inhibitory activities. Research on related compounds offers a model for understanding its potential mechanisms of enzyme inhibition.
Studies on phenothiazine derivatives have identified them as inhibitors of several enzymes, including cholinesterases and farnesyltransferase (FTase). nih.govekb.eg For instance, certain phenothiazine-amino acid hybrids have been shown to act as CaaX competitive inhibitors of human FTase. nih.gov This competitive inhibition suggests that these compounds vie with the natural substrate for the enzyme's active site. The zinc-chelating capacity of a carboxyl group in some of these derivatives was found to be crucial for their inhibitory activity. nih.gov
Molecular docking simulations have further elucidated potential binding sites. For example, some phenothiazine hybrids are predicted to bind to the colchicine (B1669291) binding site of tubulin. nih.gov In the case of Bcr-Abl kinase, docking studies showed that the phenothiazine moiety can fit into a hydrophobic pocket lined by specific amino acid residues like Leu248, Ala269, and Leu370. nih.gov These computational models are essential for predicting how this compound might orient itself within an enzyme's active or allosteric sites.
While specific kinetic data for this compound are not extensively documented, the inhibitory potency of related phenothiazine derivatives has been quantified. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express a compound's effectiveness in inhibiting a specific biological or biochemical function. For example, phenothiazine hybrids linked to a chalcone (B49325) system have demonstrated cytotoxicity in cancer cell lines with IC₅₀ values in the micromolar range. nih.gov
Table 1: IC₅₀ Values of Selected Phenothiazine Derivatives Against Cancer Cell Lines This table presents data for related phenothiazine compounds to illustrate the typical range of activity for this class of molecules.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 17b (chalcone hybrid) | HepG2 | 7.14 |
| 17b (chalcone hybrid) | MCF-7 | 13.0 |
| 17h (chalcone hybrid) | HepG2 | 8.21 |
| 17h (chalcone hybrid) | MCF-7 | 11.5 |
| 23 (dithiocarbamate hybrid) | PC-3 | 11.59 |
Data sourced from a review on phenothiazine hybrids. nih.gov
Receptor-Ligand Binding Interactions and Modes.nih.govresearchgate.net
The interaction of this compound with biological receptors is another critical area of investigation, primarily explored through computational methods.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org For phenothiazine derivatives, docking studies have provided significant insights into their potential binding modes with various protein targets. For instance, a study on phenothiazine-triazole hybrids suggested that these molecules could bind to the cavity of tubulin, potentially disrupting the cell cycle. nih.gov The analysis revealed that the triazole ring could interact with the T276 residue of β-tubulin, mimicking the interaction of the anticancer drug paclitaxel. nih.gov
Similarly, docking studies of other derivatives with Bcr-Abl kinase have shown that the phenothiazine ring rests within a hydrophobic pocket, with the NH group of the phenothiazine ring forming a hydrogen bond with the amino acid Met318. nih.gov These predictive studies are invaluable for generating hypotheses about how this compound itself may interact with key biological receptors and enzymes. nih.govwikipedia.org
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to obtain quantitative data on binding affinity (e.g., the dissociation constant, Kd). While detailed biophysical characterization for the specific binding of this compound to a receptor is not widely available in the literature, the pharmacological activity of related compounds implies effective binding. For example, the antihistamine hydroxyzine, which contains a different heterocyclic core but shares some structural concepts, is a potent histamine (B1213489) H₁ receptor inverse agonist. nih.gov The study of such compounds provides a framework for the future biophysical analysis of this compound.
Antioxidant and Radical Scavenging Mechanisms.nih.govresearchgate.net
The phenothiazine nucleus is known for its antioxidant properties, which are related to its ability to donate electrons or hydrogen atoms. researchgate.net This reactivity is fundamental to the potential antioxidant and radical-scavenging mechanisms of this compound.
The primary mechanisms by which phenothiazines are thought to exert their antioxidant effects include:
Hydrogen Atom Transfer (HAT): The compound donates a hydrogen atom to a free radical, thereby neutralizing it. For the phenothiazine scaffold, this is a dominant mechanism for scavenging radicals like hydroperoxyl (HOO•) and methylperoxyl (CH₃OO•).
Single Electron Transfer (SET): The antioxidant molecule donates an electron to the free radical.
Radical Adduct Formation (RAF): The free radical directly adds to the antioxidant molecule. This is the primary mechanism for scavenging the highly reactive hydroxyl radical (HO•) by the phenothiazine structure.
Computational studies using density functional theory (DFT) have shown that phenothiazine is an excellent antioxidant, particularly in aqueous environments. The scavenging efficiency can be influenced by the specific radical species and the surrounding medium (aqueous vs. lipid). In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, are commonly used to evaluate the antioxidant capacity of phenothiazine derivatives. researchgate.net
Table 2: Proposed Radical Scavenging Mechanisms of the Phenothiazine Scaffold This table outlines the primary mechanisms based on computational studies of the core phenothiazine structure.
| Radical Species | Dominant Mechanism |
|---|---|
| Hydroxyl Radical (HO•) | Radical Adduct Formation (RAF) |
| Hydroperoxyl Radical (HOO•) | Hydrogen Atom Transfer (HAT) |
| Methylperoxyl Radical (CH₃OO•) | Hydrogen Atom Transfer (HAT) |
Data sourced from computational analysis of the phenothiazine scaffold.
Inhibition of Lipid Peroxidation Pathways
N-carbonyl-substituted phenothiazines have been identified as potent inhibitors of lipid peroxidation. pharmacreations.com This class of compounds, to which this compound belongs, acts as powerful antioxidants. The core phenothiazine structure, with its electron-rich sulfur and nitrogen atoms, is readily oxidizable, allowing it to neutralize reactive oxygen species (ROS) that initiate and propagate lipid peroxidation. nih.gov
The mechanism of inhibition is primarily attributed to the ability of the phenothiazine nucleus to donate a hydrogen atom from its central nitrogen to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation. nih.govnih.gov The substitution at the 10-position with an N-phenylcarboxamide group can modulate this antioxidant potential. Computational studies suggest that the reactivity of the phenothiazine scaffold is mainly derived from the amino hydrogen and aromatic sites. nih.gov
While specific data for this compound is not extensively documented in publicly available literature, the general antioxidant properties of phenothiazine derivatives are well-established through various in vitro assays. nih.govnih.gov For instance, studies on related phenothiazine derivatives demonstrate a dose-dependent increase in antioxidant activity. nih.gov
Table 1: Antioxidant Activity of Representative Phenothiazine Derivatives This table presents data for related phenothiazine compounds to illustrate the general antioxidant potential of the structural class.
| Compound | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Phenothiazine | DPPH Radical Scavenging | % Inhibition | Varies with concentration | nih.gov |
| 10-Methyl-10H-phenothiazine-3-sulfonamide derivatives | Antibacterial | MIC (µg/mL) | 3.125 - 6.25 | mdpi.com |
Mechanisms of Nitric Oxide Consumption Modulation
In conjunction with their ability to inhibit lipid peroxidation, N-carbonyl-substituted phenothiazines have been shown to modulate nitric oxide (NO) consumption in brain preparations. pharmacreations.com Nitric oxide is a critical signaling molecule, but its interaction with superoxide (B77818) radicals can lead to the formation of peroxynitrite, a highly damaging oxidant.
The primary mechanism by which these compounds are thought to modulate NO consumption is through their radical-scavenging activity. nih.gov By intercepting ROS, they prevent the reactions that would otherwise consume NO. This preserves the bioavailability of NO for its physiological functions. The phenothiazine scaffold itself has been studied for its reactivity with various ROS, which are key players in the pathways that lead to NO consumption. nih.gov
In cell-free systems, compounds that scavenge NO directly, such as carboxy-PTIO, have been studied to understand the intricacies of NO-mediated reactions. researchgate.net While this compound is not a direct NO scavenger in the same manner, its antioxidant action indirectly affects NO levels by preventing its degradation by ROS. Studies on other phenothiazine derivatives have demonstrated potent nitric oxide scavenging activity in vitro. nih.gov
DNA/Protein Interaction Mechanisms (e.g., Binding Modes, Intercalation)
The planar, electron-rich structure of the phenothiazine ring system suggests a potential for interaction with biological macromolecules like DNA and proteins. While specific studies on this compound are limited, research on related derivatives provides insight into possible mechanisms.
Phenothiazine derivatives have been shown to bind to DNA, with some exhibiting intercalative binding modes, where the planar ring system inserts between the base pairs of the DNA double helix. researchgate.netmdpi.com This mode of interaction is often stabilized by van der Waals forces and pi-stacking interactions. Other potential interactions include groove binding, where the molecule fits into the minor or major groove of the DNA, and electrostatic interactions with the phosphate (B84403) backbone. mdpi.com
In terms of protein interactions, phenothiazines are known to bind to a variety of proteins, often inhibiting their function. A notable example is the inhibition of histone deacetylases (HDACs) by phenothiazine-based hydroxamic acids. nih.govnih.gov In these interactions, the phenothiazine moiety typically acts as a "cap" group that binds to the surface of the enzyme, while other parts of the molecule interact with the active site. Molecular docking studies of some phenothiazine derivatives have shown interactions with amino acid residues in the active sites of enzymes like acetylcholinesterase. nih.gov
Table 2: DNA and Protein Interactions of Related Phenothiazine Derivatives This table provides examples of interactions observed for compounds structurally related to this compound.
| Derivative Class | Target | Interaction Mode | Observed Effect | Reference |
|---|---|---|---|---|
| Cobalt(III) thiosemicarbazone complexes | DNA | Intercalation | DNA binding and cleavage | researchgate.net |
| 1,10-Phenanthroline derivatives | Telomeric DNA | Groove/External Binding | Stabilization of G-quadruplex DNA | mdpi.com |
| Phenothiazine-based hydroxamic acids | HDAC6 | Active site binding | Selective enzyme inhibition | nih.govnih.gov |
Investigation of Cell-Free Biological Pathway Modulation
The ability of phenothiazine derivatives to interact with proteins allows them to modulate various biological pathways in cell-free systems. One of the most well-documented examples is the inhibition of histone deacetylases (HDACs).
Phenothiazine-based compounds have been developed as potent and selective inhibitors of HDAC6. nih.govnih.gov In cell-free enzyme assays, these compounds demonstrate direct inhibition of the deacetylase activity of recombinant HDAC enzymes. The mechanism involves the phenothiazine core binding to the cap region of the enzyme's active site, leading to a blockade of substrate access. Structure-activity relationship studies have revealed that modifications to the phenothiazine scaffold can significantly impact potency and selectivity for different HDAC isoforms. nih.gov
Beyond HDAC inhibition, the antioxidant properties of phenothiazines allow them to modulate pathways sensitive to oxidative stress. By scavenging free radicals, they can influence the activity of redox-sensitive enzymes and signaling pathways in cell-free assays. The general antioxidant activity of phenothiazines has been demonstrated in various cell-free assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Future Research Directions and Concluding Perspectives
Advancements in Synthetic Methodologies for Complex Phenothiazine (B1677639) Carboxamides
The synthesis of phenothiazine derivatives has evolved significantly from the initial methods developed in the 19th century. wikipedia.orgjmedchem.com Current research focuses on creating more efficient, versatile, and sustainable synthetic routes. For N-phenyl-10H-phenothiazine-10-carboxamide and other complex derivatives, future advancements are anticipated in several key areas.
One primary direction is the development of novel catalytic systems. While traditional methods often involve multi-step processes, modern approaches like palladium-catalyzed cross-coupling reactions offer more direct pathways. chemicalbook.com Future research will likely focus on developing more robust catalysts that can tolerate a wider range of functional groups, enabling the synthesis of highly functionalized this compound analogues with greater ease and yield.
Another area of opportunity lies in the application of green chemistry principles. jmedchem.com This includes the use of environmentally benign solvents, microwave-assisted synthesis to reduce reaction times, and ultrasound-assisted techniques. researchgate.net Such methods not only enhance the sustainability of the synthesis but can also improve product purity and yield. For instance, moving away from harsh reagents and high temperatures, which are common in older phenothiazine syntheses, is a critical goal. researchgate.net
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, represents a significant avenue for improvement. This approach streamlines the synthetic process, reduces waste, and can make the production of complex phenothiazine carboxamides more economically viable. acs.org
Rational Design Principles for Targeted Photophysical and Electrochemical Properties
The non-planar, butterfly-like structure of the phenothiazine core, combined with its electron-rich nitrogen and sulfur atoms, gives its derivatives unique optical and electronic properties. rsc.orgmdpi.com The rational design of new this compound derivatives allows for the fine-tuning of these properties for specific applications, such as in organic electronics or as photosensitizers.
Future research will heavily rely on computational modeling, including Density Functional Theory (DFT), to predict how structural modifications will impact photophysical and electrochemical characteristics. mdpi.comadatbank.ro Key strategies for tuning these properties include:
Substitution on the Phenothiazine Rings: Introducing electron-donating or electron-withdrawing groups onto the aromatic rings of the phenothiazine core can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgnih.gov This, in turn, affects the redox potential and the absorption/emission wavelengths. acs.org
Donor-Acceptor (D-A) Architectures: Creating D-A type molecules by linking the electron-donating phenothiazine core to an electron-accepting moiety is a powerful strategy for tuning photophysical properties. researchgate.net This approach can lead to materials with enhanced charge transfer characteristics, which are valuable for applications in organic light-emitting diodes (OLEDs) and solar cells.
The following table illustrates how substitutions on the phenothiazine core can modify the electrochemical properties of related derivatives, providing a model for the rational design of new this compound-based compounds.
| Phenothiazine Derivative | Substitution | First Oxidation Potential (V vs. Fc/Fc+) | Second Oxidation Potential (V vs. Fc/Fc+) |
|---|---|---|---|
| Poly(N-styryl phenothiazine) (PSPT) | Unsubstituted | 0.26 | 0.96 |
| Poly(N-styryl-3,7-dimethoxy phenothiazine) (PSDMPT) | Donor groups (-OCH3) at positions 3 and 7 | 0.11 | 0.72 |
This table demonstrates the effect of donor substitution on the oxidation potentials of phenothiazine-based polymers. Data sourced from a study on phenothiazine polymers for organic batteries. acs.org
Development of Advanced this compound-based Materials
Building on the principles of rational design, a significant future direction is the incorporation of this compound into advanced functional materials. The inherent properties of the phenothiazine scaffold make it an attractive building block for a variety of applications.
One promising area is in the field of energy storage, particularly for non-aqueous organic redox flow batteries. chemrxiv.org Molecular engineering of the phenothiazine core has been shown to improve solubility and electrochemical stability. chemrxiv.org Future work could focus on designing polymers or oligomers of this compound to create high-performance electrode materials. acs.org The ability to tune redox potentials through structural modification is a key advantage in this context. chemrxiv.org
Another avenue of research is the development of new photoredox catalysts. Phenothiazine derivatives have been successfully used as organic photocatalysts for various chemical transformations, including polymerization reactions. researchgate.netsmolecule.com this compound could be explored as a catalyst, with research focusing on expanding the scope of reactions it can facilitate and improving its stability and reusability.
Furthermore, the unique photophysical properties of phenothiazines make them candidates for optoelectronic applications, such as in sensors and fluorescent probes. rsc.org Research could involve creating materials that exhibit mechanochromism (color change in response to mechanical force) or aggregation-induced emission, properties that are highly sought after for advanced sensors and imaging agents. rsc.org
Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level
Phenothiazines are well-known for their wide range of biological activities, including antipsychotic, anticancer, and antimicrobial effects. researchgate.netnih.govnih.gov While much is known about their general mechanisms, such as dopamine receptor antagonism, a deeper understanding of their interactions at the molecular level is needed for the development of more targeted and effective therapeutic agents.
Future research should employ advanced techniques like cryogenic electron microscopy (cryo-EM) and computational modeling to visualize and simulate the binding of this compound and its analogues to specific biological targets, such as protein kinases or P-glycoprotein. if-pan.krakow.pl These studies can elucidate the precise molecular interactions—hydrogen bonds, hydrophobic interactions, etc.—that govern binding affinity and specificity.
Structure-activity relationship (SAR) studies will continue to be crucial. researchgate.netif-pan.krakow.pl By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can build detailed models that correlate specific structural features with therapeutic effects. For example, studies have shown that the type of substituent at the 2-position of the phenothiazine ring and the nature of the side chain at the 10-position are critical determinants of biological activity. nih.govif-pan.krakow.pl
Investigating the role of molecular conformation is also a key future direction. The folded "butterfly" structure of phenothiazine can exist in different conformations (e.g., quasi-axial and quasi-equatorial), which can influence its interaction with biological targets. rsc.org Understanding the dynamics of these conformations and how they affect biological activity could lead to the design of conformationally locked derivatives with improved efficacy.
Challenges and Opportunities in the Field of Phenothiazine Chemical Research
The field of phenothiazine chemistry, while mature, is replete with both challenges and opportunities that will drive future innovation.
Challenges:
Selectivity: A primary challenge in developing phenothiazine-based therapeutics is achieving high selectivity for the desired biological target. The broad activity profile of many phenothiazines can lead to off-target effects. researchgate.net
Solubility and Stability: For materials science applications, particularly in organic electronics and batteries, achieving high solubility in common organic solvents and ensuring long-term electrochemical stability remain significant hurdles. chemrxiv.orgdigitellinc.com
Synthetic Complexity: As the desired molecular structures become more complex to achieve specific properties, their synthesis can become challenging and costly, hindering practical application. jmedchem.com
Opportunities:
Drug Repurposing: Given their extensive history and known interactions with various biological systems, existing phenothiazine derivatives represent a rich source for drug repurposing efforts, particularly in areas like oncology and infectious diseases. acs.orgnih.gov
Multifunctional Materials: The versatile nature of the phenothiazine scaffold provides an opportunity to create multifunctional materials that combine, for example, therapeutic action with diagnostic imaging capabilities (theranostics) or combine electronic and optical functions in a single device.
Molecular Hybrids: An expanding area of research is the creation of molecular hybrids, where the phenothiazine scaffold is combined with other pharmacophores to create novel compounds with synergistic or multi-target activities. mdpi.comnih.gov This approach could lead to new treatments for complex diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-phenyl-10H-phenothiazine-10-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using phenothiazine derivatives as precursors. For example, a protocol similar to the synthesis of phenothiazine-based benzhydroxamic acids () involves:
Activation of the carboxyl group : React 10H-phenothiazine with chloroacetyl chloride to form 10-(chloroacetyl)-10H-phenothiazine (as in ).
Amidation : Substitute the chloro group with an aniline derivative under basic conditions (e.g., NaOH in 1,4-dioxane/water) to form the carboxamide bond.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR and mass spectrometry .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution.
- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) at 100 K.
- Refinement : Apply SHELXL ( ) for structure solution and Olex2/ORTEP-3 () for visualization. Example parameters (similar to ):
Crystal system: Triclinic, Space group: P1
a = 8.19 Å, b = 8.24 Å, c = 12.81 Å
α = 81.6°, β = 81.4°, γ = 66.6°
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation, ) to balance accuracy and computational cost.
- Basis set : Apply 6-311G(d,p) for geometry optimization and frequency calculations.
- Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity. For example, the nitro group in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine () reduces the HOMO-LUMO gap by 0.8 eV compared to non-substituted analogs.
- Validation : Compare computed IR spectra with experimental data to resolve contradictions (e.g., unexpected vibrational modes) .
Q. What experimental strategies resolve contradictions in biological activity data for phenothiazine derivatives?
- Methodological Answer :
- Dose-response profiling : Perform HDAC inhibition assays (as in ) at varying concentrations (1 nM–100 µM) to identify IC50 discrepancies.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., -NO2, -CF3) to isolate structure-activity relationships (SAR).
- Data reconciliation : Use multivariate analysis (e.g., PCA) to correlate electronic properties (DFT-derived) with bioactivity. For example, bulky substituents may sterically hinder enzyme binding despite favorable electronic profiles .
Q. How to optimize reaction yields for large-scale synthesis without compromising purity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min (as in ) by irradiating at 150°C with a Pd/C catalyst.
- Workflow :
Step 1: Mix phenothiazine, phenyl isocyanate, and DMF in a microwave vial.
Step 2: Irradiate at 150°C for 30 min.
Step 3: Filter through Celite and purify via flash chromatography.
- Yield optimization : Monitor by HPLC; typical yields improve from 45% (conventional) to 78% (microwave) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
